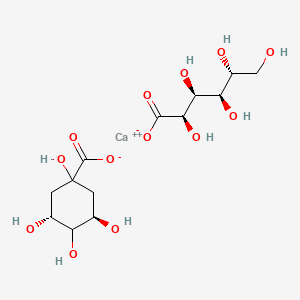

Calcium quinate gluconate

Description

Properties

CAS No. |

12261-92-6 |

|---|---|

Molecular Formula |

C13H22CaO13 |

Molecular Weight |

426.38 g/mol |

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C7H12O6.C6H12O7.Ca/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,8-10,13H,1-2H2,(H,11,12);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t3-,4-,5?,7?;2-,3-,4+,5-;/m11./s1 |

InChI Key |

WMTXJJATAGXRNR-IMFKWKESSA-L |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |

Canonical SMILES |

C1C(C(C(CC1(C(=O)[O-])O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

Origin of Product |

United States |

Hypothetical Synthetic Methodologies and Precursor Derivatization for Calcium Quinate Gluconate

Enzymatic and Microbial Biosynthesis Approaches for Gluconate Moiety Integration

The gluconate component of calcium quinate gluconate can be efficiently produced through microbial fermentation, a well-established industrial biotechnology process. This biosynthetic route is favored for its high specificity and operational efficiency.

Optimization of Fermentation Parameters for Gluconate Production

The microbial production of gluconic acid, the precursor to the gluconate ligand, is heavily dependent on the optimization of fermentation parameters to maximize yield and productivity. Key variables that require stringent control include pH, temperature, aeration, and substrate concentration. The microorganisms most commonly utilized for this biotransformation are fungi like Aspergillus niger and bacteria such as Gluconobacter oxydans.

Typically, the fermentation is conducted in a batch or fed-batch bioreactor. Maintaining the pH in a narrow range, generally near neutral (6.0-7.0), is critical. This is because the primary enzyme, glucose oxidase, which catalyzes the conversion of glucose to gluconolactone (B72293) (the immediate precursor to gluconic acid), exhibits optimal activity under these conditions. Continuous addition of a neutralizing agent, such as calcium carbonate, is a common strategy to control pH, which also conveniently serves as the calcium source for the final salt.

Table 1: Optimized Fermentation Parameters for Gluconate Production by Aspergillus niger

| Parameter | Optimal Range | Rationale and Consequence of Deviation |

| pH | 6.0 - 7.0 | Optimal for glucose oxidase activity; deviation leads to reduced enzyme efficiency and lower product yield. |

| Temperature | 30 - 35 °C | Ensures optimal microbial growth and enzyme kinetics; lower temperatures slow the process, while higher temperatures can denature enzymes. |

| Aeration (Dissolved O₂) | > 20% saturation | Oxygen is a co-substrate for glucose oxidase; insufficient oxygen becomes a rate-limiting factor for the bioconversion. |

| Glucose Concentration | 100 - 150 g/L | Balances reaction rate with the risk of substrate inhibition; higher concentrations can be inhibitory to microbial metabolism. |

Genetic Engineering of Microorganisms for Enhanced Precursor Availability

To further elevate the efficiency of gluconate production, genetic engineering of the production strains offers a powerful approach. Metabolic engineering strategies can be implemented to channel the carbon flux from the primary substrate, glucose, more effectively towards the pentose (B10789219) phosphate (B84403) pathway, which is directly linked to gluconate synthesis.

A primary strategy involves the overexpression of genes encoding key enzymes in the gluconate production pathway, such as glucose oxidase and catalase. By introducing multiple copies of these genes, the metabolic flux towards gluconic acid can be significantly amplified. Concurrently, the downregulation or complete knockout of competing metabolic pathways, such as glycolysis, can further direct the glucose substrate towards the desired product, minimizing the formation of byproducts.

Advanced synthetic biology techniques can also be applied to design and construct novel metabolic pathways for enhanced precursor availability. This could involve the introduction of heterologous genes from other organisms that possess more efficient enzymatic machinery for specific conversion steps. For instance, engineering a production strain to co-express a highly active glucose dehydrogenase alongside glucose oxidase could establish a parallel, highly efficient route for gluconate synthesis.

Chemical Synthesis Strategies for Quinate Incorporation

The incorporation of the quinic acid moiety, with its distinct stereochemistry, necessitates a more targeted and precise chemical synthesis approach.

Derivatization of Quinic Acid for Ligand Functionalization

Quinic acid is a naturally occurring cyclitol featuring multiple hydroxyl groups and a carboxylic acid function. These functional groups are all potential sites for chemical modification. To prepare quinic acid for its role as a specific ligand in the final complex, selective protection and activation of these groups are essential.

A common synthetic strategy involves the protection of the hydroxyl groups to prevent their participation in undesired side reactions during subsequent chemical steps. This can be accomplished using protecting groups such as acetonides, which can selectively protect the cis-diol functionalities present in the quinic acid structure. Once protected, the remaining hydroxyl groups and the carboxylic acid can be specifically functionalized.

For example, the carboxylic acid group can be activated by converting it into a more reactive species, such as an acid chloride or an active ester. This activation facilitates its coordination to the calcium center or its reaction with other molecules. The hydroxyl groups can also be derivatized to form ethers or esters, which can modify the solubility and coordination properties of the resulting ligand.

Direct Complexation and Crystallization Techniques for this compound

The final stage in the proposed synthesis is the complexation of the prepared quinate and gluconate ligands with calcium ions, followed by crystallization to isolate the pure, solid product. This process is governed by several factors, including stoichiometry, pH, temperature, and the choice of solvent system.

A feasible method would involve the reaction of a soluble calcium salt, such as calcium chloride, with stoichiometric amounts of quinic acid and gluconic acid (or their respective salts, sodium quinate and sodium gluconate) in an aqueous solution. The pH of the solution would be a critical parameter to control, as it dictates the ionization state of the carboxylic acid groups on both ligands. The deprotonation of these acidic groups is a prerequisite for their effective coordination to the positively charged calcium ion. Adjusting the pH to a slightly alkaline range would ensure complete deprotonation, thereby promoting the formation of the complex.

The crystallization of this compound could then be induced using various standard laboratory techniques. Slow evaporation of the solvent is a common and effective method for obtaining well-defined crystals suitable for structural analysis. Alternatively, the solubility of the complex salt could be decreased by the addition of a less polar co-solvent, such as ethanol (B145695) or isopropanol, which would promote its precipitation from the solution. The temperature profile during the crystallization process, including a controlled cooling rate, would also be a key parameter to optimize in order to obtain a crystalline product with high purity and a desirable crystal morphology.

Controlled Precipitation and Crystal Growth from Aqueous Systems

Controlled precipitation from an aqueous solution is a primary method for the synthesis of calcium salts. In the case of this compound, this would involve the dissolution of stoichiometric amounts of calcium quinate and calcium gluconate in water, followed by the induction of precipitation.

A described method for preparing a highly soluble calcium gluconate-calcium quinate composition involves dissolving a mixture of calcium quinate and calcium gluconate monohydrate in water by heating. google.com The subsequent addition of a non-solvent, such as ethanol, induces the precipitation of a finely-divided, white crystalline material. google.com This technique, a form of anti-solvent crystallization, is effective in yielding a solid product from a solution. google.com

The crystal growth can be meticulously controlled by several factors. In studies of similar calcium salts like calcium oxalate (B1200264), it has been demonstrated that the supersaturation ratio, pH, and energy input (e.g., stirring speed) significantly influence the resulting particle size and even the crystalline phase. nih.gov For instance, in calcium oxalate crystallization, aggregate size was observed to increase with higher supersaturation, energy input, and pH. nih.gov These principles can be directly applied to the crystallization of this compound to manage crystal size and morphology.

Research on calcium gluconate crystallization has shown that the growth rate can be highly dependent on supersaturation, with a crystal growth model indicating a 3.2 order of dependence on supersaturation. researchgate.net This suggests that precise control of the concentration of the calcium quinate and gluconate ions in solution is critical for predictable and reproducible crystal growth. researchgate.net

To illustrate the influence of key parameters on crystal growth, a hypothetical experimental design is presented below.

| Parameter | Range | Expected Outcome on Crystal Size | Rationale |

| Temperature | 5 - 50 °C | Inverse relationship | Lower temperatures can decrease solubility and increase supersaturation, but may also slow down kinetic processes. |

| Stirring Speed | 50 - 200 RPM | Direct relationship up to a point | Increased agitation enhances mass transfer, promoting growth. However, excessive shear may lead to smaller, fractured crystals. |

| pH | 6.0 - 8.0 | Complex | pH can affect the speciation and solubility of quinate and gluconate ions, thereby influencing the supersaturation and nucleation/growth kinetics. |

| Supersaturation Ratio | 1.5 - 5.0 | Direct relationship | Higher supersaturation provides a greater driving force for crystallization, leading to faster growth and potentially larger crystals, but also risks uncontrolled nucleation. nih.gov |

Investigation of Solution-Mediated Phase Transformation Phenomena

Solution-mediated phase transformation (SMPT) is a critical phenomenon in the crystallization of salts that can exist in multiple hydrate (B1144303) or polymorphic forms. rsc.org This process involves the dissolution of a metastable solid phase and the subsequent nucleation and growth of a more thermodynamically stable phase. rsc.orgnih.gov While specific data on this compound is not available, the behavior of its components, particularly calcium gluconate, provides a strong basis for hypothetical investigation.

Calcium D-gluconate is known to exhibit SMPT, transforming from a metastable monohydrate to a stable anhydrous form (Form I). rsc.org This transformation is influenced by various operational parameters. rsc.org For instance, decreasing the temperature and agitation rate, as well as reducing the solid loading, can delay this phase transformation. rsc.org In-situ analysis using techniques like Raman spectroscopy combined with powder X-ray diffraction (PXRD) has been effective in monitoring the transformation kinetics of calcium D-gluconate. rsc.org

A hypothetical study on the SMPT of this compound could involve the following:

Initial Phase Identification: Characterization of the initially precipitated solid using PXRD, thermal analysis (TGA/DSC), and Raman spectroscopy to identify if it is a single-phase double salt, a mixture of salts, or a specific hydrate.

Slurry Experiments: The initial solid would be slurried in aqueous solutions under varying conditions of temperature, pH, and agitation.

Monitoring Transformation: The slurry would be periodically sampled and analyzed by PXRD to detect the emergence of new crystalline phases over time. In-situ Raman spectroscopy could provide real-time data on the dissolution of the initial phase and the growth of the new phase. rsc.org

The following table outlines key factors and their potential impact on the SMPT of a hypothetical metastable this compound.

| Factor | Investigated Range | Potential Effect on Transformation to Stable Phase | Analytical Technique |

| Temperature | 25 - 60 °C | Increased temperature generally accelerates transformation kinetics by increasing both dissolution and growth rates. acs.org | PXRD, In-situ Raman |

| Agitation Rate | 50 - 300 RPM | Higher agitation can increase the dissolution rate of the metastable phase, thus speeding up the transformation. rsc.org | PXRD, SEM |

| pH | 5.0 - 9.0 | pH can alter the solubility of both the metastable and stable phases, thereby shifting the driving force for transformation. | PXRD, pH monitoring |

| Presence of Seed Crystals | 0 - 5% (w/w) | Seeding with the stable phase can eliminate the nucleation barrier and significantly accelerate the transformation. | PXRD, SEM |

Studies on calcium sulfate (B86663) transformation have also shown that the process is a nucleation-growth limited one, where factors like water activity and temperature play a significant role in controlling the rate of transformation. acs.org

Solvent-Assisted Crystallization Protocols

Solvent-assisted crystallization, particularly anti-solvent crystallization, is a widely used technique to induce precipitation and control crystal properties. This method relies on the addition of a solvent in which the compound of interest is poorly soluble (the anti-solvent) to a solution of the compound, thereby reducing its solubility and causing it to crystallize. mdpi.com

A documented method for producing a calcium gluconate-calcium quinate preparation utilizes this very principle. google.com A heated aqueous solution of the two salts is poured into absolute ethanol, an anti-solvent for these calcium salts, leading to the precipitation of a finely-divided white crystalline material. google.com This demonstrates the feasibility and utility of this approach for the target compound.

The choice of anti-solvent is critical and is based on its physical and chemical properties relative to the primary solvent (water) and the solute. mdpi.com Factors such as miscibility with water, polarity, and the ability to reduce the solvation of the calcium salts are key considerations. Research into the anti-solvent crystallization of other inorganic salts has evaluated various organic solvents. mdpi.comresearchgate.net

For this compound, a systematic investigation of anti-solvents could be designed as follows:

| Anti-Solvent | Dielectric Constant (approx.) | Rationale for Selection | Expected Outcome |

| Ethanol | 25 | Proven effective for precipitating calcium gluconate-quinate. google.com It is miscible with water and effectively reduces the solubility of ionic salts. | High yield of fine crystalline powder. |

| Acetone | 21 | A common anti-solvent with a lower dielectric constant than ethanol, potentially leading to faster and more complete precipitation. mdpi.com | Potentially higher yield and smaller particle size compared to ethanol. |

| 2-Propanol | 18 | Shown to be an effective salting-out agent for various metal sulfates. researchgate.net Its lower polarity could be highly effective. | High precipitation efficiency. |

| Methanol (B129727) | 33 | Higher polarity than ethanol may result in a lower yield but could offer better control over crystal growth and morphology. | Slower precipitation, potentially allowing for the growth of larger, more well-defined crystals. |

The rate of anti-solvent addition is another crucial parameter. A rapid addition often leads to high local supersaturation, promoting rapid nucleation and resulting in a large number of small crystals. mdpi.com Conversely, a slow, controlled addition can maintain a lower level of supersaturation, favoring crystal growth over nucleation and yielding larger, more uniform crystals. mdpi.com

Advanced Structural Characterization and Elucidation of Calcium Quinate Gluconate

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques are indispensable for mapping the precise spatial arrangement of atoms within the solid state of calcium quinate gluconate. These methods provide fundamental data on bond lengths, bond angles, and the coordination geometry around the central calcium ion.

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound. For a complex salt like this compound, SCXRD would reveal the exact bonding interactions between the calcium ion and the quinate and gluconate ligands.

While a dedicated SCXRD structure for the mixed this compound complex is not prominently available in the literature, analysis of its components, such as calcium D-gluconate, provides critical insights into the expected coordination environment. A study of calcium D-gluconate monohydrate revealed a complex polymeric structure. core.ac.uk Key findings from such an analysis, which would be anticipated in a study of this compound, include:

Coordination Number: In the case of calcium D-gluconate, the calcium ion was found to have an unusual coordination number of nine, being bonded to oxygen atoms from both the carboxylate and hydroxyl groups of the gluconate ligands, as well as water molecules. core.ac.uk

Molecular Geometry: SCXRD elucidates the conformation of the organic ligands. For instance, the gluconate ligand can adopt different conformations, and SCXRD can distinguish between a straight-chain or a bent conformation, which is influenced by intramolecular hydrogen bonding and coordination to the metal center. core.ac.uk

Bridging Ligands: The analysis of calcium gluconate showed that gluconate ligands bridge adjacent calcium centers, creating a one-dimensional coordination polymer. core.ac.uk In a mixed-ligand system like this compound, one would investigate how both quinate and gluconate ligands participate in forming such polymeric networks.

The data obtained from an SCXRD experiment on this compound would be summarized in a crystallographic information file (CIF), containing precise atomic coordinates, unit cell dimensions, and space group information.

Table 1: Representative Crystallographic Data for Calcium Gluconate Monohydrate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 21.67 |

| b (Å) | 10.73 |

| c (Å) | 7.91 |

| Calcium Coordination No. | 9 |

| Ca-Ca Separation (Å) | 3.7312(2) |

Data derived from the analysis of calcium D-gluconate monohydrate and serves as an illustrative example. core.ac.uk

Powder X-ray Diffraction (PXRD) is a crucial tool for the analysis of polycrystalline materials. It is used to identify the crystalline phases present in a sample by comparing its diffraction pattern to reference patterns. For this compound, PXRD would be essential for:

Phase Purity: Confirming that a synthesized batch consists of the desired this compound complex and is free from crystalline impurities, such as unreacted calcium carbonate or separate phases of calcium quinate and calcium gluconate. frontiersin.orgnih.gov

Polymorphism: Identifying different crystalline forms (polymorphs) of the compound. Polymorphs have the same chemical composition but different crystal structures, which can affect physical properties. Different polymorphs of calcium gluconate have been identified, including an anhydrate and a monohydrate form, each with a distinct PXRD pattern. researchgate.net A novel "N-type" crystal of calcium gluconate was also identified and characterized by its unique PXRD pattern. google.com

Amorphous Content: Detecting the presence of non-crystalline (amorphous) material. Mechanical processing, for instance, can render calcium gluconate X-ray amorphous, which is characterized by the absence of sharp diffraction peaks and the presence of a broad halo. sibran.ru

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks serve as a fingerprint for the crystalline phase. For example, studies on calcium carbonate precipitation induced by calcium gluconate show the formation of different polymorphs (calcite and vaterite), each identifiable by its characteristic diffraction peaks. researchgate.net

Table 2: Example PXRD Peak Positions for Different Calcium Gluconate Forms

| Form | Characteristic Diffraction Peaks (2θ) |

|---|---|

| Calcium Gluconate Monohydrate | Specific set of peaks indicating the hydrated crystalline structure. google.com |

| Calcium Gluconate Anhydrate (Form I) | Different set of peaks indicating the anhydrous stable form. researchgate.netgoogle.com |

| N-typed Calcium Gluconate | Unique pattern distinct from conventional forms. google.com |

This table illustrates the use of PXRD to distinguish between different crystalline forms of a component of the target compound.

Spectroscopic Investigations for Molecular Fingerprinting and Conformational Analysis

Spectroscopic techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about molecular structure, functional groups, and conformation in both solid and solution states.

NMR spectroscopy is unparalleled for elucidating the structure and dynamics of molecules in solution.

¹H and ¹³C NMR: These experiments would map the proton and carbon environments within the quinate and gluconate ligands. Chemical shifts (δ) and coupling constants (J) provide information on the connectivity of atoms and the conformation of the aliphatic chains and rings. Studies on calcium gluconate in aqueous solution have used ¹H NMR to show that its spatial structure and the formation of intermolecular hydrogen bonds are concentration-dependent. researchgate.net It was determined that calcium gluconate exists in both a predominant zigzag conformation and a cyclic conformation in solution. researchgate.net For this compound, NMR would identify the specific hydroxyl and carboxylate groups on both ligands that are involved in binding to the Ca²⁺ ion, as coordination would lead to changes in the chemical shifts of nearby protons and carbons. scienceopen.com

⁴³Ca NMR: Although more challenging due to the low natural abundance and quadrupolar nature of the ⁴³Ca isotope, direct ⁴³Ca NMR could provide direct evidence of the calcium coordination environment, including the nature and symmetry of the ligands bound to it.

Table 3: Illustrative ¹H NMR Spectral Data for Calcium Gluconate in D₂O

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~4.1 | Doublet |

| H-3 | ~3.7 | Multiplet |

| H-4 | ~3.6 | Multiplet |

| H-5 | ~3.8 | Multiplet |

| H-6a | ~3.65 | Doublet of Doublets |

| H-6b | ~3.55 | Doublet of Doublets |

Data are approximate and serve to illustrate the type of information obtained from ¹H NMR studies on calcium gluconate. researchgate.net

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of molecules. covalentmetrology.com These vibrations are specific to the functional groups present, making them excellent for fingerprinting the compound.

FTIR Spectroscopy: In this compound, FTIR would identify key functional groups. The strong, broad absorption band around 3400 cm⁻¹ corresponds to O-H stretching vibrations of the numerous hydroxyl groups. scienceopen.com The coordination of the carboxylate group (COO⁻) to the calcium ion is typically observed in the 1600-1550 cm⁻¹ (asymmetric stretch) and 1450-1400 cm⁻¹ (symmetric stretch) regions. The positions of these bands are sensitive to the coordination mode (e.g., monodentate, bidentate, bridging). scienceopen.com

Raman Spectroscopy: Raman spectroscopy is also sensitive to these vibrations but is particularly effective for analyzing symmetric non-polar bonds and is less susceptible to interference from water, making it useful for studying aqueous solutions. nih.gov For this compound, the C-C backbone vibrations and symmetric carboxylate stretches would be prominent. Comparing the FTIR and Raman spectra can provide a more complete picture of the vibrational modes. mdpi.com For example, the infrared absorption spectrum for a novel N-type crystal of calcium gluconate was shown to be distinct from the conventional anhydrate and monohydrate forms. google.com

Table 4: Key Vibrational Bands for Characterizing this compound

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopic Technique |

|---|---|---|

| 3600 - 3200 | O-H Stretching (hydroxyl groups) | FTIR, Raman |

| 3000 - 2850 | C-H Stretching (aliphatic) | FTIR, Raman |

| 1725 - 1700 | C=O Stretching (protonated carboxylic acid, if present) | FTIR, Raman |

| 1600 - 1550 | COO⁻ Asymmetric Stretching (coordinated carboxylate) | FTIR |

| 1450 - 1400 | COO⁻ Symmetric Stretching (coordinated carboxylate) | FTIR |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing non-volatile, polar, and thermally labile compounds like this compound. researchgate.net

Molecular Weight Confirmation: ESI-MS would be used to determine the mass-to-charge ratio (m/z) of the intact complex or its constituent ions. Given the molecular formula C₁₃H₂₂CaO₁₃, the expected monoisotopic mass can be calculated and compared with the experimental spectrum to confirm the compound's identity. fda.govnih.gov

Stoichiometry and Fragmentation: The technique can provide information about the stoichiometry of the complex in solution. researchgate.net By varying the instrumental conditions (e.g., cone voltage), controlled fragmentation can be induced (tandem MS or MS/MS). The resulting fragment ions would help to piece together the structure of the parent complex. For this compound, one would expect to observe fragments corresponding to the loss of water, the individual quinate or gluconate ligands, or cleavage within the carbon skeleton of the ligands. For instance, analysis of similar compounds like calcium gluconolactate has used high-resolution mass spectrometry to confirm the elemental composition. google.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Conformational Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal ions. srce.hr The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons instead of atomic nuclei. srce.hr When a paramagnetic species is placed in a strong magnetic field, the unpaired electron's spin can align in two different energy levels. The absorption of microwave radiation can induce transitions between these levels, resulting in an EPR spectrum. srce.hr This spectrum provides critical information about the electronic environment of the unpaired electron. srce.hr

While this compound in its native state is not paramagnetic, EPR can be employed to study its structure by introducing paramagnetic centers through methods like gamma-ray irradiation or mechanical activation. researchgate.netresearchgate.net Studies performed on the closely related compound, calcium gluconate, have demonstrated the utility of this approach. researchgate.netresearchgate.net Upon irradiation, stable radical species are formed within the molecule. The analysis of the resulting EPR spectra allows for the detailed characterization of these radicals and, by extension, the conformation of the parent molecule. researchgate.netresearchgate.net

The EPR spectra of irradiated calcium gluconate are complex, indicating the presence of multiple types of radicals. researchgate.net Through the use of multi-frequency EPR (e.g., X-band and Q-band) and quantum chemical calculations, these spectra can be simulated to identify the specific radical structures and their parameters. researchgate.net Key parameters derived from the spectra include the g-factor and hyperfine splitting constants.

The g-factor gives insight into the electronic environment of the radical. srce.hr

Hyperfine splitting results from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H), providing information about the number and identity of atoms near the radical center and their spatial relationship to the unpaired electron. srce.hr

For calcium gluconate, analysis of these parameters has allowed researchers to pinpoint the location of the paramagnetic centers on different carbon atoms and calculate the torsion angles between C-H bonds and the axis of the radical's p-orbital. researchgate.net This has led to the identification of possible conformations of the gluconate molecule. researchgate.net Similar studies on this compound could reveal crucial details about the conformation of the gluconate and potentially the quinate moieties within the complex, especially how their structures are influenced by the coordination to the calcium ion.

Table 1: Representative EPR Spectral Parameters for Radicals Induced in Calcium Phosphate (B84403) Cements

This table presents data for radicals in a related calcium-based system, illustrating the type of information obtainable via EPR. The g-values are characteristic identifiers for specific radical species.

| Radical Species | gₓ | gᵧ | g₂ | Assignment |

| CO₂⁻ | 2.0029 | 1.9967 | 2.0017 | Orthorhombic radical observed after γ-radiation. nih.gov |

| CO₃⁻ | 2.0083 | 2.0168 | 2.0059 | Orthorhombic radical observed at high γ-radiation doses. nih.gov |

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment of Calcium

A typical XAS spectrum is divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is at and near the main absorption edge, is highly sensitive to the oxidation state and the coordination geometry of the absorbing atom (in this case, calcium). rsc.orgdigitellinc.com Systematic studies of various calcium-containing compounds have shown that the features in the Ca K-edge XANES spectra can be used as a qualitative fingerprint for the local Ca coordination environment. rsc.org The energy position, pre-edge features, and the shape of the rising edge are influenced by the coordination number, site symmetry, and the nature of the coordinating ligands. acs.orgacs.org For this compound, where calcium is expected to be coordinated by oxygen atoms from the carboxylate and hydroxyl groups of the quinate and gluconate ligands, XANES can reveal the effective coordination number and the symmetry of the Ca-oxygen polyhedron. rsc.orgdesy.de

The EXAFS region, extending several hundred eV above the edge, contains information about the number, type, and distances of the atoms in the immediate vicinity of the central calcium atom. Analysis of the EXAFS oscillations can yield quantitative structural parameters, such as bond lengths and coordination numbers for the first few coordination shells. rsc.org

By combining XANES and EXAFS analysis, a detailed picture of the local structure around the calcium ion in this compound can be constructed. This includes the average Ca-O bond distances, the number of coordinating oxygen atoms, and information about the arrangement of the quinate and gluconate ligands around the central metal ion. acs.orgtaylorfrancis.com

Table 2: Correlation of Ca K-edge XANES Features with Calcium Coordination Environment

This table summarizes general findings from XAS studies on various calcium compounds, showing how spectral features correlate with the local structure around the calcium atom.

| Coordination Number (CN) | Key XANES Spectral Features | Example Compound(s) |

| 6 | A distinct, sharp pre-edge peak followed by a prominent main edge peak. desy.de | Calcium Oxide, Calcium Carbonate desy.de |

| 7-8 | Pre-edge features become less pronounced; the main edge may broaden or split. acs.orgacs.org | Calcium Molybdate, Calcium Dihydrogen Phosphate Hydrate (B1144303) acs.orgdesy.de |

| 9-12 | Complex features on the rising edge and post-edge region; often broader peaks. desy.de | Calcium Nitrate, Calcium Titanate desy.de |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Assessment

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy technique that measures the differential absorption of left- and right-circularly polarized light by optically active (chiral) molecules. libretexts.org Both quinic acid and gluconic acid, the organic ligands in this compound, are chiral molecules derived from natural sources. Consequently, the calcium complex itself is chiral and thus amenable to study by CD spectroscopy.

CD spectroscopy is exceptionally sensitive to the three-dimensional structure of chiral molecules, particularly the conformation of their backbone and the spatial arrangement of their functional groups. mdpi.com A CD spectrum provides information about the secondary structure of biomolecules like proteins and peptides and can be used to study the conformation of smaller organic molecules. nih.govscispace.com For this compound, CD spectroscopy can be used to:

Confirm the chiral nature of the complex in solution.

Assess the conformation of the quinate and gluconate ligands. Different spatial arrangements of the carbon chains and their hydroxyl and carboxyl groups will result in distinct CD signals.

Study conformational changes induced by environmental factors such as pH, temperature, or solvent, as these can affect the stability and structure of the complex. mdpi.com

Investigate the binding of the ligands to the calcium ion. The coordination of the chiral ligands to the metal center can induce specific conformations, leading to characteristic CD spectra. This phenomenon, sometimes referred to as induced CD, is clear evidence of complex formation. mdpi.com

The CD spectrum of a molecule is often complex, but specific spectral features can be associated with certain structural motifs. For example, in peptides, characteristic CD signals in the far-UV region (190-250 nm) are used to identify α-helical, β-sheet, or random coil structures. mdpi.com While the interpretation for a molecule like this compound would not be as standardized, theoretical calculations (e.g., using density functional theory) can be used in conjunction with experimental data to assign specific spectral features to particular molecular conformations. acs.org

Table 3: Typical Far-UV CD Spectral Features for Protein Secondary Structures

This table provides examples of how CD spectral bands are linked to specific molecular conformations, illustrating the power of the technique for structural elucidation. Similar principles apply to the analysis of other chiral molecules like this compound.

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Polyproline II Helix | ~228 | ~203 scispace.com |

| Random Coil | ~212 | ~195 |

Complexation Chemistry and Thermodynamics of Calcium Quinate Gluconate

Stoichiometry and Stability Constant Determination in Aqueous Systems

The formation of calcium quinate gluconate complexes involves the establishment of equilibrium between the free metal ion and the ligands. The stoichiometry and stability of these complexes are crucial parameters that dictate their behavior in solution. Various experimental techniques are employed to elucidate these properties.

Potentiometric titrations are a fundamental method for investigating the equilibria of complex formation in solution. wur.nl By monitoring the pH of a solution containing calcium ions and the ligands (quinate and gluconate) as a titrant is added, it is possible to determine the protonation constants of the ligands and the stability constants of the resulting calcium complexes. researchgate.netmpg.de

In the context of the calcium-gluconate system, potentiometric titrations have been instrumental in identifying the formation of various complex species, particularly in neutral to alkaline conditions. researchgate.netmpg.deresearchgate.net These studies have revealed the formation of both mononuclear and polynuclear calcium-gluconate complexes. researchgate.net For instance, research has unequivocally shown the formation of species like CaGluc⁺ and Ca(Gluc)₂⁰ in neutral solutions, with their stability being relatively insensitive to changes in ionic strength. rsc.org In more alkaline environments, deprotonation of the hydroxyl groups of gluconate leads to the formation of more stable and often polynuclear complexes. researchgate.netmpg.deresearchgate.net

While specific potentiometric data for the mixed this compound system is not extensively detailed in the provided search results, the principles derived from the study of the individual calcium-gluconate system are directly applicable. researchgate.netmpg.dersc.org The presence of quinate is noted to significantly enhance the solubility of calcium gluconate, suggesting the formation of a stable complex involving both ligands. google.com

Table 1: Stability Constants (log K) for Calcium-Gluconate Complexes

| Complex Species | log K | Conditions | Reference |

| CaGluc⁺ | 0.88 ± 0.02 | I = 1 M, T = 25 °C | rsc.org |

| Ca(Gluc)₂⁰ | 1.51 ± 0.03 | I = 1 M, T = 25 °C | rsc.org |

| CaGluc⁺ | ~1.7 | Not specified | nih.gov |

This table presents stability constants for calcium-gluconate complexes as a basis for understanding the potential interactions within the this compound system. Specific stability constants for the mixed ligand complex were not available in the search results.

Spectrophotometric methods can also be employed to study complex formation. chempap.orgiosrjournals.orgresearchgate.net These techniques rely on changes in the absorption spectrum of a solution as the complex forms. By using a chromophoric indicator that competes with the ligand for the metal ion, or by observing changes in the intrinsic absorbance of the components, one can determine the stoichiometry and stability of the complexes. chempap.org For instance, spectrophotometric determination of calcium can be achieved using indicators like tetramethylmurexide. chempap.org

Conductometric methods, which measure the electrical conductivity of a solution, can also provide insights into complexation. The formation of a neutral complex from charged ions will lead to a decrease in the solution's conductivity, which can be monitored to understand the reaction stoichiometry.

Coordination Modes and Binding Site Characterization

The stability and structure of the this compound complex are determined by how the calcium ion coordinates with the quinate and gluconate ligands. This involves identifying the specific atoms on the ligands that bind to the calcium ion.

The pH of the aqueous solution plays a critical role in the formation and speciation of calcium complexes with hydroxycarboxylate ligands like quinate and gluconate. mpg.degreen-mountainchem.comresearchgate.net In acidic to neutral solutions, the carboxylate groups are the primary binding sites for calcium. mpg.de As the pH increases into the alkaline range, the alcoholic hydroxyl groups can deprotonate, becoming available for coordination with the calcium ion. mpg.deresearchgate.net This deprotonation leads to the formation of more stable chelate structures and can facilitate the formation of polynuclear complexes. researchgate.netmpg.de

Both quinate and gluconate are polyhydroxy carboxylates, and the chelation of calcium involves both the carboxylate group (-COO⁻) and one or more hydroxyl (-OH) groups. mpg.dersc.org The formation of five- or six-membered chelate rings through the simultaneous coordination of the carboxylate and a hydroxyl group significantly enhances the stability of the complex compared to simple monodentate coordination. mpg.de

In the case of calcium gluconate, NMR studies and DFT calculations suggest the coordination of the C2-OH and C3-OH groups along with the carboxylate group. rsc.org Another possible coordination mode involves the carboxylate, C3-OH, and C4-OH groups. rsc.org This chelation is a key factor in the structure and stability of the complex. The presence of multiple hydroxyl groups on both the quinate and gluconate molecules provides numerous potential binding sites for the calcium ion, allowing for the formation of a stable, chelated structure.

Formation of Mono- and Multi-Nuclear this compound Complexes

The interaction of calcium with gluconate is known to form not only simple 1:1 (mononuclear) complexes but also polynuclear species, especially at higher concentrations and in alkaline conditions. researchgate.net For instance, di- and trinuclear calcium-gluconate complexes have been identified. researchgate.net The formation of these multi-nuclear complexes involves bridging ligands, where a single gluconate molecule coordinates to more than one calcium ion.

Given that the presence of calcium quinate enhances the solubility of calcium gluconate, it is highly probable that mixed-ligand, and potentially polynuclear, complexes of this compound are formed. google.com The exact structure of these complexes is not definitively known. google.com However, the ability of both quinate and gluconate to act as bridging ligands through their carboxylate and multiple hydroxyl groups suggests that they can link multiple calcium centers, leading to the formation of larger, soluble aggregates. This complex formation is indicated by the significantly higher concentration of calcium that can be achieved in solution when both salts are present compared to solutions of the individual salts. google.com

Elucidation of Oligomeric and Polymeric Forms

The formation of oligomeric and polymeric structures in solutions containing calcium and polyhydroxy carboxylates is a complex phenomenon influenced by factors such as pH, concentration, and the specific structure of the organic ligand. While direct experimental evidence for oligomeric or polymeric forms of a distinct "this compound" entity is not prevalent in the reviewed literature, the behavior of the individual components provides significant insights.

Calcium gluconate, in particular, is well-known for its ability to form a variety of complex species in aqueous solutions. Under specific conditions, especially in alkaline to hyperalkaline environments, the deprotonation of alcoholic hydroxyl groups on the gluconate molecule provides additional binding sites. This enhanced chelating ability can lead to the formation of polynuclear calcium complexes, where multiple calcium ions are bridged by gluconate ligands. These interactions can be considered the foundational steps toward the formation of larger, ordered supramolecular assemblies. The self-assembly of such complexes is driven by a combination of coordination bonds, hydrogen bonding, and other intermolecular forces, potentially leading to the formation of one-dimensional polymeric chains or more complex three-dimensional networks.

Similarly, D-(-)-quinic acid, a cyclic polyhydroxy carboxylate, is a capable chelator for metal ions, including Ca(II). Its stereochemistry and the spatial arrangement of its hydroxyl and carboxyl groups allow it to bind to metal ions in various modes. The potential for quinic acid to act as a bridging ligand between two or more calcium centers exists, which would be a prerequisite for the formation of oligomeric or polymeric structures. The concurrent presence of gluconate could further influence this process, potentially leading to the incorporation of both ligands into a larger, hetero-ligand assembly. However, the precise nature and structure of such assemblies involving both quinate and gluconate with calcium remain a subject for further detailed structural investigation.

Investigation of Mixed-Ligand Complexes involving Calcium, Quinate, and Gluconate

The formation of mixed-ligand complexes, where a central metal ion is simultaneously coordinated by two or more different ligands, is a common phenomenon in coordination chemistry. In a system containing calcium, quinate, and gluconate, the potential for the formation of a ternary Ca(II)-quinate-gluconate complex is high, although direct structural or solution-state characterization of such a species is not extensively documented.

The study of mixed-ligand complexes is often approached by examining the stability of the ternary complex relative to the binary complexes (i.e., Ca(II)-quinate and Ca(II)-gluconate). The formation of a mixed-ligand complex can be either favored or disfavored compared to the statistical expectation, and this provides insight into the compatibility of the ligands within the coordination sphere of the metal ion.

Calcium(II) readily forms complexes with gluconate across a wide pH range. In near-neutral solutions, the primary complex is [Ca(Gluc)]⁺. As the pH increases into alkaline and hyperalkaline conditions, deprotonation of the gluconate's alcohol groups leads to the formation of more stable and varied complexes, including those with different stoichiometries and the involvement of hydroxide (B78521) ions.

The interaction of calcium with quinic acid is also expected to be significant, given the chelating potential of the α-hydroxycarboxylate moiety. The formation of mixed-ligand complexes involving calcium and other carboxylates has been documented in the literature. researchgate.net These studies demonstrate that calcium can readily expand its coordination sphere to accommodate more than one type of ligand.

| Species | Log K (Formation Constant) | Conditions |

| [Ca(Gluc)]⁺ | 1.15 | I = 1 M (NaCl), 25 °C |

| [Ca(Gluc)OH]⁰ | -9.64 (as log β) | I = 1 M (NaCl), 25 °C |

| Ca₃(Gluc)₂(OH)₄⁰ | -22.31 (as log β) | High Ca²⁺ concentration |

This table presents stability constants for some of the complexes formed between calcium and gluconate under specific conditions. The formation of mixed-ligand complexes would involve competitive equilibria with these species. Data adapted from scientific literature.

Thermodynamic Parameters of Complexation (Enthalpy, Entropy)

The stability of a metal-ligand complex is determined by the change in Gibbs free energy (ΔG) upon its formation, which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). The investigation of these thermodynamic parameters provides a deeper understanding of the driving forces behind complexation.

While specific thermodynamic data for the calcium-quinate system is not as readily available, it is expected to follow similar principles, with the chelate effect playing a significant role. The binding of calcium to other hydroxycarboxylates has also been shown to be an entropy-controlled process.

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (°C) | Ionic Strength (M) |

| Ca²⁺ + Gluc⁻ ⇌ [Ca(Gluc)]⁺ | 11.5 | 60 | 25 | 4 (NaCl) |

| Deprotonation of Gluc⁻ | 53.9 | -88 | 25 | 4 (NaCl) |

This table summarizes some of the thermodynamic parameters for the complexation of calcium with gluconate and the deprotonation of gluconate at elevated ionic strength. The positive enthalpy for complexation indicates it is an endothermic process, driven by the positive entropy change. Data derived from potentiometric and calorimetric studies. researchgate.net

The lack of comprehensive thermodynamic data for the mixed-ligand system underscores an area ripe for future research. Such studies would be invaluable for a complete understanding of the chemical behavior of calcium in the presence of both quinate and gluconate.

Computational Chemistry and Theoretical Modeling of Calcium Quinate Gluconate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying molecules like Calcium Quinate Gluconate. wikipedia.orgimperial.ac.uk DFT calculations are employed to determine the optimal three-dimensional arrangement of atoms by finding the geometry that corresponds to the lowest total electronic energy. google.comresearchgate.netfaccts.de This process, known as geometry optimization, provides accurate predictions of bond lengths, bond angles, and dihedral angles. nih.gov

For calcium complexes, DFT can elucidate the nature of the coordination bonds between the calcium ion and the oxygen-containing functional groups of the quinate and gluconate ligands. nih.govnih.gov The calculations can reveal the charge distribution within the molecule, highlighting the ionic character of the Ca-O bonds. nih.gov Functionals like B3LYP are often chosen for their balance of accuracy and computational efficiency in optimizing the geometries of such organometallic complexes. nih.gov The resulting optimized structure serves as the foundation for calculating various other molecular properties. researchgate.net

A key application of DFT is the prediction of binding energies and the exploration of a molecule's conformational landscape. For this compound, DFT can be used to calculate the energy difference between various possible spatial arrangements (conformations) of the flexible quinate and gluconate ligands around the central calcium ion. Studies on the related calcium gluconate have shown that the gluconate molecule can exist in different conformations, such as zigzag and cyclic forms, with DFT being used to determine the most energetically favorable structure. researchgate.net

The binding energy, which quantifies the strength of the interaction between the calcium ion and its ligands, can be precisely calculated. This is achieved by computing the difference between the total energy of the optimized complex and the sum of the energies of the isolated calcium ion and the individual quinate and gluconate ligands. A higher binding energy indicates a more stable complex. These theoretical predictions are crucial for understanding the stability of the compound and how the two distinct ligands cooperatively coordinate with the calcium center.

DFT calculations are instrumental in predicting and interpreting spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of nuclei like ¹H and ¹³C. nih.govmdpi.com This is typically accomplished using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. faccts.de By comparing the calculated NMR shifts for a proposed structure with experimental data, researchers can confirm or elucidate the correct molecular structure and conformation in solution. researchgate.netresearchgate.net

In the context of Electron Paramagnetic Resonance (EPR) spectroscopy, which is used to study species with unpaired electrons, DFT is invaluable. While this compound itself is not paramagnetic, DFT can be used to study radicals that might form upon irradiation, as has been demonstrated for calcium gluconate. researchgate.net In such studies, DFT is used to calculate EPR parameters like g-factors and hyperfine coupling constants (A) for various potential radical structures. researchgate.netresearchgate.netmdpi.com The calculated parameters are then compared with the experimental EPR spectrum to identify the precise location of the unpaired electron and the conformation of the radical species. researchgate.netresearchgate.net

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static, minimum-energy picture of the molecule, Ab Initio Molecular Dynamics (AIMD) simulations offer insights into its dynamic behavior over time. AIMD combines quantum mechanical calculations (often DFT) to determine the forces acting on atoms with classical mechanics to simulate their motion. This approach allows for the study of molecular vibrations, conformational changes, and interactions with the surrounding environment, such as solvent molecules, without the need for pre-parameterized force fields.

The stability and conformation of this compound in a solution are significantly influenced by interactions with solvent molecules, typically water. Experimental studies have shown that the stability of calcium gluconate solutions can be challenging to maintain. bvsalud.orggoogle.com AIMD simulations can explicitly model the dynamic interactions between the solute and individual solvent molecules.

Ligand exchange is a fundamental process in coordination chemistry, involving the substitution of one ligand in a complex with another. Experimental studies on related calcium hydroxycarboxylate systems have indicated that ligand exchange processes can be slow. nih.gov For this compound, this would involve the dynamic process of quinate or gluconate ligands detaching from and reattaching to the calcium center, potentially being replaced by water molecules or other ions in solution.

AIMD simulations are a powerful tool for investigating the mechanisms and kinetics of these exchange reactions. By tracking the atomic trajectories over time, it is possible to identify the transition states and calculate the energy barriers associated with ligand dissociation and association. This can help explain the factors controlling the rate of exchange and provide insights into the lability of the complex, which is crucial for understanding its behavior in dynamic chemical environments. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its physical, chemical, or biological properties. The fundamental principle is that the properties of a molecule are determined by its structure. nih.gov

For this compound and related compounds, a QSPR model could be developed to predict key properties such as solubility, stability, or bioavailability. The process involves several steps:

Data Preparation: A dataset of various calcium complexes with known experimental property values is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the molecular structure, such as steric, electronic, and topological features, and can be derived from DFT-optimized geometries.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the calculated descriptors to the experimental property. nih.gov

Validation and Prediction: The model is rigorously validated to ensure its predictive power. Once validated, the QSPR model can be used to predict the properties of new or hypothetical compounds, such as derivatives of this compound, based solely on their calculated molecular descriptors. This predictive capability can guide the design of new complexes with enhanced properties.

Biochemical Reactivity and Pathway Interrogation of Calcium Quinate Gluconate

Exploration of Potential Interactions with Enzymes Involved in Gluconate Metabolism.

The biochemical fate of the gluconate component of calcium quinate gluconate is intrinsically linked to the metabolic pathways dedicated to carbohydrate processing. While direct enzymatic studies on this compound are not extensively documented, the well-established metabolism of gluconate provides a framework for understanding its potential interactions.

Substrate or Inhibitor Potential for Gluconate-Processing Enzymes.

Gluconate can be introduced into cellular metabolism through phosphorylation to 6-phosphogluconate. This reaction is catalyzed by gluconokinase. Subsequently, 6-phosphogluconate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), where it is dehydrogenated by 6-phosphogluconate dehydrogenase.

The potential for the gluconate moiety of this compound to act as a substrate for gluconokinase is a critical point of entry into metabolism. The dissociation of the salt in an aqueous environment would release free gluconate ions, which would then be available to interact with this enzyme. The efficiency of this process would likely depend on the intracellular concentration of the compound and the kinetic parameters of the enzyme for gluconate.

Conversely, the complex nature of this compound could present steric hindrance, potentially leading to inhibitory effects on gluconate-processing enzymes. Competitive inhibition might occur if the intact molecule or its components interfere with the active site of gluconokinase or 6-phosphogluconate dehydrogenase. However, without empirical data from enzymatic assays, this remains a theoretical consideration.

Some bacteria, such as those from the Paucilactobacillus genus, have been shown to metabolize gluconate, leading to the production of CO2. researchgate.net This indicates the presence of enzymatic machinery capable of processing gluconate in these organisms.

Modulation of Glycolytic or Pentose Phosphate Pathway Intermediates.

Should the gluconate from this compound enter the pentose phosphate pathway, it would directly influence the pool of intermediates within this pathway. The conversion of gluconate to 6-phosphogluconate and its subsequent decarboxylation to ribulose-5-phosphate would increase the flux through the PPP. This, in turn, would elevate the production of NADPH and pentose sugars, which are vital for reductive biosynthesis and nucleotide synthesis, respectively.

An increased flux through the PPP could indirectly modulate the glycolytic pathway. The two pathways are interconnected through intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. An upregulation of the PPP could potentially draw these intermediates away from glycolysis, thereby altering the rate of glucose catabolism for energy production. The specific impact would be contingent on the metabolic state of the cell and the regulatory mechanisms governing these central metabolic routes.

Assessment of Quinate Pathway Interferences or Participation.

The quinate component of this compound positions it within the sphere of aromatic amino acid biosynthesis, specifically the shikimate pathway. wikipedia.org This pathway is essential in plants, bacteria, fungi, and some protozoans, but absent in mammals. wikipedia.org

Role in the Shikimate Pathway or Related Aromatic Compound Biosynthesis.

The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through a series of enzymatic steps to produce chorismate, a precursor for the aromatic amino acids tryptophan, phenylalanine, and tyrosine. wikipedia.orgnih.gov A key intermediate in this pathway is 3-dehydroquinate (B1236863). wikipedia.org

Quinate can be reversibly converted to 3-dehydroquinate by the enzyme quinate dehydrogenase. nih.govwikipedia.org Therefore, the quinate released from this compound could potentially enter the shikimate pathway at this point. This would bypass the initial steps of the pathway and directly contribute to the pool of 3-dehydroquinate available for subsequent conversion to 3-dehydroshikimate by 3-dehydroquinate dehydratase. nih.govscispace.com This has been demonstrated in acetic acid bacteria, where quinate is converted to 3-dehydroshikimate. nih.govscispace.comnih.gov

Interaction with Quinate Dehydrogenase or Other Related Enzymes.

Quinate dehydrogenase is a pivotal enzyme mediating the entry of quinate into the shikimate pathway. wikipedia.org The quinate from this compound would act as a substrate for this NAD(P)+ dependent oxidoreductase. wikipedia.org The enzyme catalyzes the oxidation of the 5-hydroxyl group of quinate to form 3-dehydroquinate. wikipedia.org

The efficiency of this interaction would be subject to the kinetic properties of the specific quinate dehydrogenase isoform and the intracellular concentration of quinate. High concentrations of quinate could potentially saturate the enzyme, leading to an increased production of 3-dehydroquinate.

It is also conceivable that the intact this compound molecule or the gluconate and calcium ions could modulate the activity of quinate dehydrogenase or other enzymes in the shikimate pathway. However, there is currently no direct evidence to support such interactions.

Mechanistic Studies of this compound Interactions with Biomolecules (e.g., Proteins, Nucleic Acids).

Direct mechanistic studies on the interaction of the combined this compound molecule with biomolecules are scarce. However, the interactions of its individual components—calcium, quinate, and gluconate—are better understood and can provide insights into its potential biochemical behavior.

Upon dissociation, the calcium ion (Ca2+) is a ubiquitous second messenger involved in a vast array of cellular processes. patsnap.com It interacts with a multitude of proteins, including calmodulin and troponin C, to regulate enzyme activity, muscle contraction, and gene expression. patsnap.com The binding of calcium to these proteins induces conformational changes that trigger downstream signaling cascades.

Gluconate and quinate, as organic anions, are less likely to form strong, specific interactions with proteins and nucleic acids compared to calcium. However, they can participate in weaker, non-covalent interactions such as hydrogen bonding and electrostatic interactions with the functional groups on the surfaces of these biomolecules.

The gluconate ion has been shown to have a low affinity for calcium binding, which could potentially buffer intracellular calcium concentrations. nih.gov This could modulate the activity of calcium-dependent proteins.

Further research, including techniques such as isothermal titration calorimetry, surface plasmon resonance, and X-ray crystallography, would be necessary to elucidate the specific and mechanistic interactions of this compound with various biomolecules.

Binding Affinity and Specificity with Calcium-Binding Proteins (excluding clinical targets)

Calcium ions are integral to the function of a vast array of intracellular and extracellular proteins. The binding of Ca²⁺ to these proteins is a critical event in cellular signaling and function, often inducing conformational changes that modulate protein activity. The affinity and specificity of these interactions are paramount to their regulatory roles. While specific binding data for this compound is not available, the fundamental interactions of calcium with key non-clinical calcium-binding proteins such as calmodulin and troponin C have been extensively studied.

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein in eukaryotic cells that acts as a primary sensor of intracellular Ca²⁺ levels. wikipedia.orgnih.gov Upon an increase in intracellular calcium concentration, CaM binds up to four calcium ions in a cooperative manner. youtube.com This binding induces a significant conformational change in the calmodulin protein, exposing hydrophobic surfaces that allow it to interact with and regulate a multitude of target enzymes, ion channels, and other proteins. youtube.com The binding affinity of calcium to calmodulin is crucial for its function as a calcium sensor, with different domains of the protein exhibiting distinct affinities. researchgate.net The C-terminal domain of calmodulin generally displays a higher affinity for Ca²⁺ than the N-terminal domain. wikipedia.org

Troponin C (TnC) is another vital calcium-binding protein, found in the troponin complex of striated muscle fibers. nih.gov The binding of calcium to troponin C initiates a series of conformational changes within the troponin complex, which ultimately leads to the movement of tropomyosin and the exposure of myosin-binding sites on actin filaments, thereby triggering muscle contraction. patsnap.comnih.gov Troponin C possesses both high- and low-affinity binding sites for Ca²⁺. nih.gov The low-affinity sites are responsible for the initiation of muscle contraction in response to transient increases in sarcoplasmic calcium concentration. nih.gov

The following table summarizes the reported binding affinities of calcium for these representative calcium-binding proteins. It is important to note that these values can be influenced by factors such as ionic strength and pH. researchgate.netnih.gov

Binding Affinity of Calcium with Select Calcium-Binding Proteins

| Protein | Binding Sites | Reported Binding Affinity (M⁻¹) | Notes |

|---|---|---|---|

| Calmodulin | High-affinity sites | ~10⁶ - 10⁷ | Binding is cooperative and induces significant conformational changes. nih.govresearchgate.net |

| Low-affinity sites | ~10⁵ | These sites are typically the first to be occupied during a calcium transient. | |

| Troponin C | High-affinity sites | 4.5 x 10⁶ | These sites also bind magnesium competitively. nih.gov |

| Low-affinity sites | 6.4 x 10⁴ | These sites are crucial for the regulation of muscle contraction. nih.gov |

Influence on Membrane Permeability and Ion Transport Mechanisms (at a fundamental biochemical level)

Extracellular calcium concentration plays a critical role in maintaining the stability of cell membranes and modulating the activity of various ion channels. The administration of calcium salts, such as calcium gluconate, can directly influence these properties by increasing the concentration of Ca²⁺ ions at the cell surface. nih.gov This effect is particularly important in the context of excitable cells, where changes in membrane potential are essential for signal transduction.

One of the fundamental mechanisms by which extracellular calcium influences membrane permeability is through its interaction with the voltage-gated sodium channels. researchgate.net An increase in extracellular calcium concentration can alter the electrical field across the cell membrane, effectively raising the threshold potential required to activate these channels. nih.govyoutube.com This "membrane stabilizing" effect makes the cell less excitable. youtube.comyoutube.com The positively charged calcium ions are thought to accumulate near the outer surface of the cell membrane, shielding the negative charges on phospholipids (B1166683) and proteins in the vicinity of the sodium channels. youtube.com This electrostatic shielding reduces the sensitivity of the voltage sensor of the sodium channel to changes in the membrane potential, meaning a greater depolarization is required to trigger channel opening. youtube.com

Furthermore, the binding of calcium ions to the channel proteins themselves can induce conformational changes that alter their gating properties. youtube.com This can result in a physical alteration of the channel that makes it more resistant to opening. youtube.com

In addition to voltage-gated sodium channels, extracellular calcium can also modulate the activity of other ion transport mechanisms, including various potassium channels and calcium's own transport channels. nih.govnih.gov For instance, the activity of certain calcium-activated potassium channels is dependent on the influx of calcium, which can be influenced by the extracellular calcium concentration. nih.gov

The table below outlines the fundamental biochemical effects of increased extracellular calcium on key membrane transport mechanisms.

Influence of Increased Extracellular Calcium on Membrane Ion Transport

| Ion Transport Mechanism | Effect of Increased Extracellular Ca²⁺ | Underlying Biochemical Principle |

|---|---|---|

| Voltage-Gated Sodium Channels | Decreased probability of opening (stabilization) | Electrostatic shielding of the channel's voltage sensor and potential allosteric modulation of channel conformation. youtube.com |

| Voltage-Gated Calcium Channels | Modulation of channel gating and inactivation | Direct binding of calcium to the channel protein can influence its conformational state and sensitivity to voltage changes. nih.gov |

| Ca²⁺-activated K⁺ Channels | Indirect modulation of activity | Changes in the driving force for Ca²⁺ influx can alter the intracellular calcium concentration available to activate these channels. nih.govnih.gov |

Advanced Analytical Methodologies for the Detection and Quantification of Calcium Quinate Gluconate

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate complex mixtures into their individual components. For Calcium Quinate Gluconate, various chromatographic techniques can be employed to separate the quinate and gluconate anions from each other and from the calcium cation.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique. For the analysis of the organic acid components of this compound, reversed-phase HPLC (RP-HPLC) is a common approach. Specialized columns are pivotal for achieving the desired separation.

A typical RP-HPLC method for the simultaneous estimation of gluconate and another organic acid anion has been developed and validated, demonstrating the feasibility of this technique. The separation is often achieved using a C18 column with an isocratic mobile phase consisting of an aqueous solution of a mild acid, such as phosphoric acid, and an organic modifier like methanol (B129727) jsmcentral.orgjsmcentral.org. Detection is commonly performed using an ultraviolet (UV) detector at a low wavelength, typically around 210 nm, where the carboxyl groups of the organic acids absorb light jsmcentral.orgjsmcentral.org.

For the analysis of related substances in calcium gluconate, a patent describes an HPLC method using a hydrogen ion chromatography column with a dilute formic acid mobile phase and a differential refractive index detector google.com. Another patented method for detecting related substances in calcium gluconate employs a C18 column with an ion-pair reagent in the mobile phase, coupled with UV detection google.com. These approaches could be adapted for the analysis of this compound, with careful method development to ensure the separation of quinate and gluconate.

Table 1: Illustrative HPLC Parameters for Organic Anion Analysis

| Parameter | Typical Value |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | 1% Phosphoric Acid in Water:Methanol (90:10 v/v) jsmcentral.orgjsmcentral.org |

| Flow Rate | 1.0 mL/min jsmcentral.orgjsmcentral.org |

| Detection | UV at 210 nm jsmcentral.orgjsmcentral.org |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

This table presents a generalized set of starting parameters for the HPLC analysis of organic anions like quinate and gluconate, based on existing literature for similar compounds. Method optimization would be required for the specific analysis of this compound.

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation of ionic species. It is particularly well-suited for the analysis of the quinate and gluconate anions in this compound. In IC, the separation is based on the interaction of the analyte ions with an ion-exchange stationary phase.

For anion separation, an anion-exchange column is used. The mobile phase, or eluent, is an aqueous solution containing a competing anion (e.g., carbonate or hydroxide) that displaces the analyte ions from the column. Suppressed conductivity detection is the most common detection method in IC, offering high sensitivity and selectivity for ionic analytes nih.gov.

The development of a single IC method for the quantification of various organic counterions in active pharmaceutical ingredients has been demonstrated, highlighting the technique's utility in pharmaceutical analysis nih.gov. Such a method could be readily adapted for the simultaneous determination of quinate and gluconate. The selection of the appropriate column and eluent concentration is critical for achieving baseline separation of these two structurally similar organic acids.

Table 2: Representative Ion Chromatography Conditions for Organic Anion Profiling

| Parameter | Typical Condition |

|---|---|

| Column | High-capacity anion-exchange column |

| Eluent | Gradient of potassium hydroxide (B78521) or a carbonate/bicarbonate buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | Suppressed Conductivity |

| Suppressor | Anion self-regenerating suppressor |

| Injection Volume | 10 - 50 µL |

This table provides an example of typical IC conditions that could be used as a starting point for developing a method for the separation of quinate and gluconate anions.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. This technique is particularly advantageous for the analysis of small ions and requires minimal sample volume.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a fused-silica capillary is filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, ions migrate at different velocities depending on their charge-to-size ratio, leading to their separation libretexts.orglibretexts.org. The electroosmotic flow (EOF) of the bulk solution within the capillary allows for the analysis of both cations and anions in a single run.

CE methods have been developed for the determination of cations like calcium in various matrices, including parenteral nutrition formulations nih.gov. By reversing the polarity of the applied voltage, the same technique can be optimized for the separation of the quinate and gluconate anions. The choice of BGE, its pH, and the addition of modifiers are crucial for optimizing the separation.

Table 3: General Capillary Electrophoresis Parameters for Ion Analysis

| Parameter | Typical Setting |

|---|---|

| Capillary | Fused-silica, 50-75 µm i.d., 50-75 cm length |

| Background Electrolyte | e.g., 20 mM Imidazole buffer (for cations) nih.gov |

| Applied Voltage | 20 - 30 kV |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Detection | Indirect UV or Contactless Conductivity |

| Capillary Temperature | 25 °C |

This table outlines general parameters for CE analysis. For the specific analysis of this compound, the BGE composition and pH would need to be optimized to achieve separation of all three ionic components.

Hyphenated Techniques for Enhanced Detection

Hyphenated techniques, which combine a separation method with a powerful detection method like mass spectrometry, offer unparalleled sensitivity and selectivity, enabling both identification and quantification at trace levels.

The coupling of HPLC with Mass Spectrometry (MS) provides a robust platform for the analysis of this compound. Following the chromatographic separation of quinate and gluconate, the mass spectrometer can provide definitive identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been successfully developed for the simultaneous quantification of ferrous gluconate and calcium gluconate in food samples researchgate.net. This demonstrates the high sensitivity and specificity of HPLC-MS for analyzing metal-organic acid complexes. An electrospray ionization (ESI) source is typically used to generate ions from the eluting analytes. By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, very low limits of detection and quantification can be achieved.

Table 4: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| HPLC System | As described in Table 1 |

| Ionization Source | Electrospray Ionization (ESI), negative mode for anions |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Scan Mode | Full Scan for identification, SIM or MRM for quantification |

| Nebulizer Gas | Nitrogen |

| Drying Gas Temperature | 300 - 350 °C |

This table provides a general overview of HPLC-MS parameters. Specific m/z values for precursor and product ions of quinate and gluconate would need to be determined for targeted analysis.

The combination of Ion Chromatography with Mass Spectrometry (IC-MS) is a powerful tool for the sensitive and selective determination of inorganic and organic anions cromlab-instruments.esmetrohm.com. This technique is highly suitable for the comprehensive profiling of the anionic components of this compound.

The eluent from the IC system, after passing through a suppressor, is introduced into the mass spectrometer. The suppressor is crucial as it reduces the background conductivity and removes the eluent salts, which would otherwise interfere with the MS detection metrohm.com. IC-MS allows for the confident identification of quinate and gluconate, even in complex matrices, and can be used to quantify them at very low concentrations thermofisher.com.

Table 5: Representative IC-MS System Configuration

| Component | Specification |

|---|---|

| Ion Chromatograph | As described in Table 2 |

| Interface | Suppressor to remove eluent ions |

| Ionization Source | Electrospray Ionization (ESI), negative ion mode |

| Mass Spectrometer | Single Quadrupole or Triple Quadrupole |

| Data Acquisition | Selected Ion Monitoring (SIM) of m/z for quinate and gluconate |